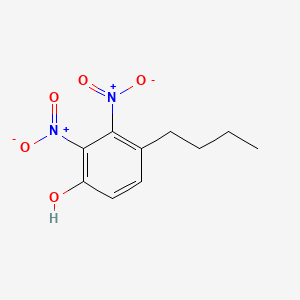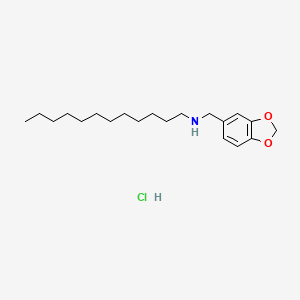![molecular formula C14H10N6O2S B15346853 4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)
4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" is a complex organic molecule that belongs to the class of triazole compounds It is characterized by its unique structure that includes a triazole ring, a pyridine ring, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" can be achieved through a multi-step reaction process. One common method involves the condensation of 3-nitrobenzaldehyde with 4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione under basic conditions. The reaction typically proceeds in the presence of a catalyst, such as piperidine, at elevated temperatures.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes may involve optimization of reaction parameters to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction monitoring and control.
化学反応の分析
Types of Reactions
"4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" undergoes several types of chemical reactions, including:
Oxidation: : The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, hydrogen gas over palladium catalyst.
Substituting agents: : Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding nitro derivatives, while reduction can yield amine derivatives.
科学的研究の応用
The compound "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" has numerous applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Biology: : Explored for its potential antimicrobial and antifungal properties.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials with specific electronic and photophysical properties.
作用機序
The mechanism by which "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" exerts its effects can be attributed to its interaction with biological macromolecules. The compound's structure allows it to bind to specific enzymes or receptors, influencing biochemical pathways. For instance, its potential antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of protein function.
類似化合物との比較
When compared to other triazole derivatives, "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" stands out due to its unique combination of a pyridine ring and a nitrophenyl group. This structural uniqueness imparts specific reactivity and biological activity profiles.
Similar compounds
4-(3-nitrophenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione: : Similar structure but lacks the (E)-methylideneamino group.
3-pyridin-2-yl-1H-1,2,4-triazole-5-thione: : Simpler structure without the nitrophenyl group.
There you have it, the detailed breakdown of the compound "this compound"
特性
分子式 |
C14H10N6O2S |
|---|---|
分子量 |
326.34 g/mol |
IUPAC名 |
4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10N6O2S/c21-20(22)11-5-3-4-10(8-11)9-16-19-13(17-18-14(19)23)12-6-1-2-7-15-12/h1-9H,(H,18,23)/b16-9+ |
InChIキー |
RDCVTVGOVYRBGL-CXUHLZMHSA-N |
異性体SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


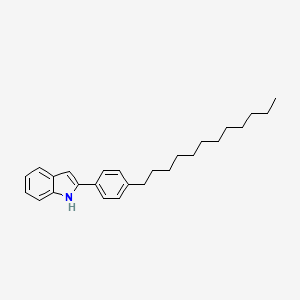
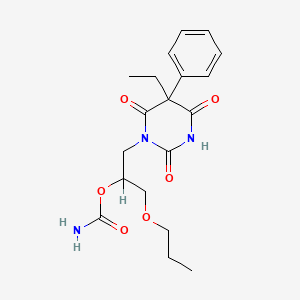
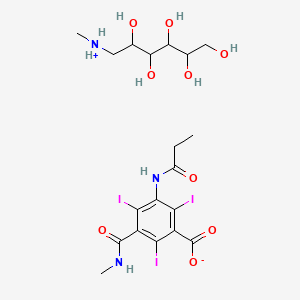
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
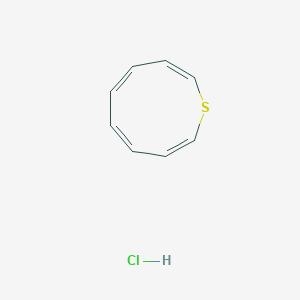

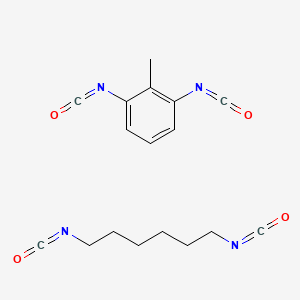
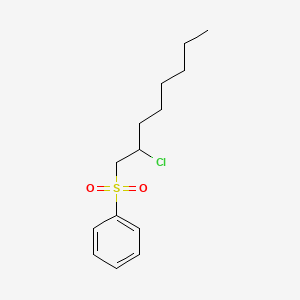

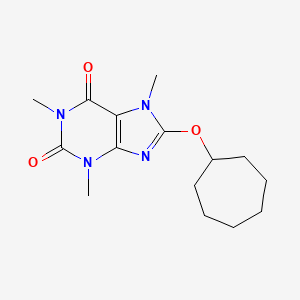
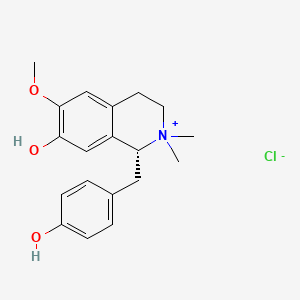
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
